Comparative Reactivity: Pentafluorophenyl vs. Succinimidyl Active Esters
Pentafluorophenyl (Pfp) esters demonstrate significantly faster acylation rates and superior stability in aqueous environments compared to N-hydroxysuccinimide (OSu) esters [1]. In a controlled study of 6-maleimidohexanoic acid derivatives, the pentafluorophenyl ester exhibited the highest reactivity among tested active esters and remained stable in aqueous media, whereas the corresponding NHS ester underwent rapid hydrolysis [2]. This kinetic advantage translates directly to more efficient coupling in SPPS, particularly for difficult sequences where competing hydrolysis can reduce yield.
| Evidence Dimension | Relative reactivity and hydrolytic stability |
|---|---|
| Target Compound Data | Pentafluorophenyl ester: highest reactivity; stable in aqueous media |
| Comparator Or Baseline | N-hydroxysuccinimide (OSu) ester: lower reactivity; easily hydrolyzed in water |
| Quantified Difference | Not explicitly quantified (qualitative comparative statement); OPfp ester described as 'highest reactivity' and 'stable' vs. NHS ester 'hydrolyzes easily' |
| Conditions | Aqueous media; heterobifunctional cross-linker study |
Why This Matters
Faster kinetics and lower hydrolysis susceptibility improve coupling efficiency and yield in SPPS, reducing the need for excess reagent and minimizing purification burden.
- [1] DBpedia. (n.d.). Pentafluorophenyl esters. Abstract: PFP esters produce amide bonds as effectively as succinimidyl esters but are less susceptible to spontaneous hydrolysis. View Source
- [2] Keller, O., et al. (2007). Studies on Heterobifunctional Cross-Linking Reagents, 6-Maleimidohexanoic Acid Active Esters. Chemical and Pharmaceutical Bulletin, 55(4), 685-687. View Source
